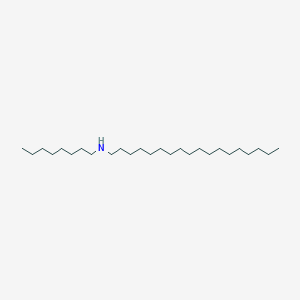
1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromoethyl group and a methyl group on the indene structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene. This can be achieved through the following steps:
Bromination: The starting material, 4-methyl-2,3-dihydro-1H-indene, is treated with bromine in the presence of a catalyst such as iron(III) bromide. This results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal functions.
Comparación Con Compuestos Similares
1-(2-Bromoethyl)naphthalene: Similar in structure but with a naphthalene ring instead of an indene ring.
1-(2-Bromoethyl)-4-nitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used in organic synthesis.
Uniqueness: 1-(2-Bromoethyl)-4-methyl-2,3-dihydro-1H-indene is unique due to its indene structure, which provides distinct reactivity and properties compared to other bromoethyl derivatives. Its combination of a bromoethyl group and a methyl group on the indene ring makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
62677-94-5 |
|---|---|
Fórmula molecular |
C12H15Br |
Peso molecular |
239.15 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15Br/c1-9-3-2-4-12-10(7-8-13)5-6-11(9)12/h2-4,10H,5-8H2,1H3 |
Clave InChI |
KQERZXFTZBBPEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC(C2=CC=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



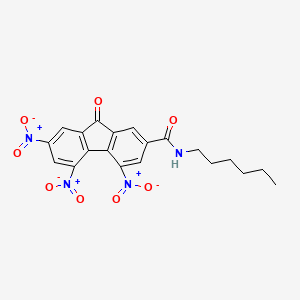
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
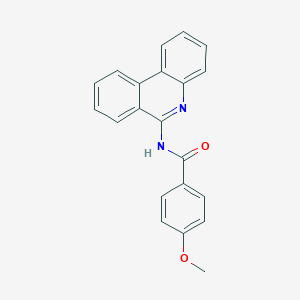
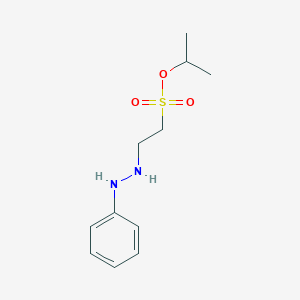

![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
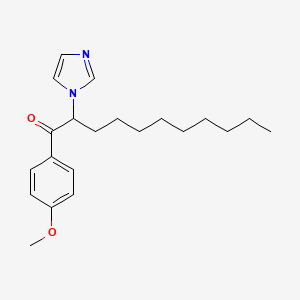

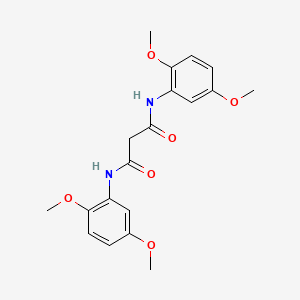
![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
